molecular formula C16H25BrClNO B1374501 2-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride CAS No. 1219956-88-3

2-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1374501
CAS No.: 1219956-88-3
M. Wt: 362.7 g/mol
InChI Key: DCJKHOVASHDIQI-UHFFFAOYSA-N
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Description

2-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C₁₆H₂₅BrClNO It is known for its unique structure, which includes a brominated phenoxy group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 2-bromo-4-isopropylphenol with 2-chloroethylpiperidine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the alkyl halide, resulting in the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The brominated phenoxy group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to remove the bromine atom, resulting in a dehalogenated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dehalogenated phenoxyethylpiperidine.

    Substitution: Various substituted phenoxyethylpiperidine derivatives.

Scientific Research Applications

2-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenoxy group may play a crucial role in binding to these targets, while the piperidine ring can modulate the compound’s overall activity. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride
  • 2-[2-(2-Chloro-4-isopropylphenoxy)ethyl]piperidine hydrochloride
  • 2-[2-(2-Fluoro-4-isopropylphenoxy)ethyl]piperidine hydrochloride

Uniqueness

2-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[2-(2-bromo-4-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrNO.ClH/c1-12(2)13-6-7-16(15(17)11-13)19-10-8-14-5-3-4-9-18-14;/h6-7,11-12,14,18H,3-5,8-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJKHOVASHDIQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OCCC2CCCCN2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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